
5-Sulfamoylfuran-3-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Toxicokinetics and Modes of Action
- 5-Sulfamoylfuran-3-carboxylic acid, as a derivative of perfluoroalkyl acid (PFAA), is studied for its toxicokinetics and modes of action. PFAAs and their derivatives, including sulfonates and carboxylates, are important due to their global distribution, environmental persistence, and toxicity in animal models. The study of these compounds is crucial in understanding their impact on human and environmental health (Andersen et al., 2008).
Role in Drug Design
- The sulfonamide group, integral to compounds like this compound, plays a significant role in medicinal chemistry. It's a common functional group in many marketed drugs, particularly in sulfonamide antibacterials. These compounds, including derivatives of 4-aminobenzenesulfonamide, act as isosteres of the carboxylic acid group of natural substrates like 4-aminobenzoic acid. This review highlights the importance and safety of the sulfonamide group in drug design (Kalgutkar et al., 2010).
Enzymatic Synthesis in Pharmaceuticals
- Research on enzymatic cascade systems for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, which is relevant to this compound, indicates significant potential in pharmaceutical and polymer industries. This study provides insights into the synthesis of biobased building blocks like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), highlighting the importance of these compounds in industrial applications (Jia et al., 2019).
Uricosuric Diuretics Research
- The compound is also studied in the context of uricosuric diuretics. Research on 2,3-Dihydrobenzofuran-2-carboxylic acids, which include this compound derivatives, explores their potential as oral diuretic and saluretic agents. This indicates the relevance of these compounds in developing new therapeutic agents (Harada et al., 1987).
Nano Organo Solid Acids in Industry
- In industrial chemistry, derivatives of this compound are being studied as part of novel, mild, and biological-based nano organocatalysts. These compounds demonstrate potential in the synthesis of various organic compounds under mild and green conditions, signifying their importance in eco-friendly industrial processes (Zolfigol et al., 2015).
Novel Antibacterial Agents
- A study involving endophytic fungi in Cephalotaxus fortunei led to the isolation of a new furan derivative closely related to this compound. This derivative showed potent antibacterial activity against Staphylococcus aureus, highlighting the potential of such compounds in developing new antibacterial agents (Ma et al., 2016).
Eigenschaften
IUPAC Name |
5-sulfamoylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPQYEHXSISBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
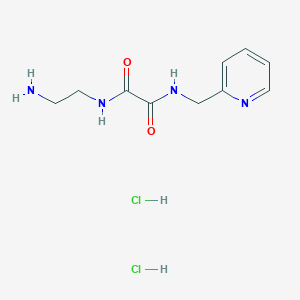
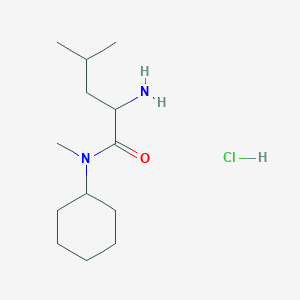
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
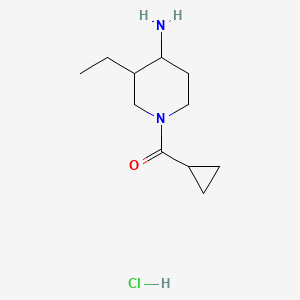
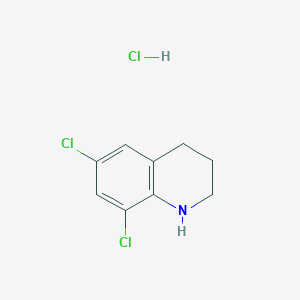
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

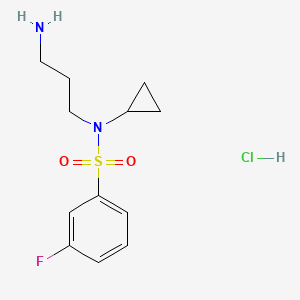
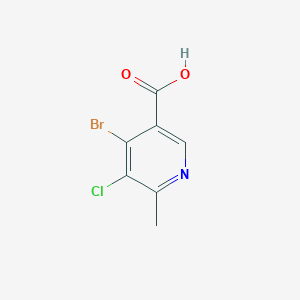

methanol](/img/structure/B1376583.png)